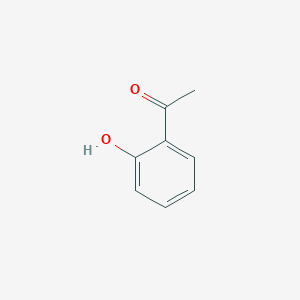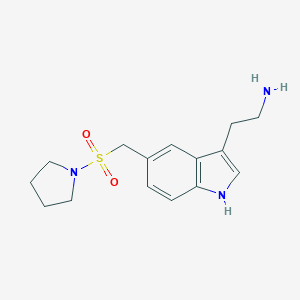
Didesmethyl Almotriptan
Descripción general
Descripción
Didesmethyl Almotriptan is a compound with the molecular formula C15H21N3O2S . It is an almotriptan metabolite . The molecular weight of Didesmethyl Almotriptan is 307.4 g/mol .
Molecular Structure Analysis
The IUPAC name for Didesmethyl Almotriptan is 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . The InChI and Canonical SMILES strings are also available for further structural analysis .Physical And Chemical Properties Analysis
Didesmethyl Almotriptan has a molecular weight of 307.4 g/mol. It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 5 . The exact mass is 307.13544809 g/mol .Aplicaciones Científicas De Investigación
Treatment of Migraine
- Application Summary : Almotriptan is a serotonin (5-HT 1B/1D) receptor agonist approved for the acute treatment of migraine in adults . It is used to relieve headache, pain, and other symptoms of migraines, including sensitivity to light/sound, nausea, and vomiting .
- Methods of Application : Almotriptan is currently available in an oral tablet dosage form . The recommended dose of almotriptan tablets in adults and adolescents age 12 to 17 years is 6.25 mg to 12.5 mg .
- Results/Outcomes : A pharmacokinetic study revealed that intranasal administration of optimized almotriptan malate formulation enabled an almost five-fold reduction in Tmax and about seven-fold increase in bioavailability in comparison to the currently available oral tablet formulation .
Development of Oral Disintegrating Tablets
- Application Summary : Almotriptan has been formulated into orally disintegrating tablets (ODTs) for better patient compliance . These tablets disintegrate rapidly without the need of water or chewing and release the drug instantaneously showing rapid action for sudden attacks of migraine .
- Methods of Application : The development of these tablets involves the use of super disintegrants like Crosspovidone & SSG . FTIR studies were carried out to confirm the drug-excipients compatibility .
- Results/Outcomes : The evaluation results confirmed that the crosspovidone is more suitable to SSG and Almotriptan can be best formulated as ODT using crosspovidone .
Treatment of Adolescent Migraine
- Application Summary : Almotriptan is the only oral triptan approved in the US for the treatment of migraine in adolescents from 12 to 17 years of age . It is used for the acute treatment of migraine headache pain in adolescents with a history of migraine attacks with or without aura, and who have migraine attacks usually lasting 4 hours or more .
- Methods of Application : The recommended dose for adolescents aged 12 to 17 years is 6.25-12.5 mg PO at the onset of headache; this may be repeated once after 2 hours .
- Results/Outcomes : The safety of treating an average of more than four migraines in a 30-day period has not been established .
Contraindications and Interactions
- Application Summary : Like all triptans, almotriptan should not be used in patients with a history, symptoms or signs of ischaemic heart disease (myocardial infarction, angina pectoris, documented silent ischaemia, Prinzmetal’s angina) or severe hypertension and uncontrolled mild or moderate hypertension . Other contraindications are previous cerebrovascular accident (CVA) or transient ischaemic attack (TIA), peripheral vascular disease, severe hepatic impairment, concomitant administration of ergotamine, ergotamine derivatives (including methysergide) and other 5-HT1 B/D agonists .
- Methods of Application : This information is used by healthcare professionals to determine whether almotriptan is a suitable treatment option for a particular patient .
- Results/Outcomes : This information helps to prevent adverse effects and interactions with other medications .
Renal Impairment Treatment
- Application Summary : Almotriptan is used in the treatment of patients with severe renal impairment . It is used for the acute treatment of migraine attacks in these patients .
- Methods of Application : The recommended initial dose for patients with severe renal impairment (CrCl <30 mL/min) is 6.25 mg PO . The dose should not exceed 12.5 mg/day .
- Results/Outcomes : The safety of treating an average of more than four migraines in a 30-day period has not been established .
Hepatic Impairment Treatment
- Application Summary : Almotriptan is used in the treatment of patients with hepatic impairment . It is used for the acute treatment of migraine attacks in these patients .
- Methods of Application : The recommended initial dose for patients with hepatic impairment is 6.25 mg PO . The dose should not exceed 12.5 mg/day .
- Results/Outcomes : The safety of treating an average of more than four migraines in a 30-day period has not been established .
Direcciones Futuras
Almotriptan, a drug closely related to Didesmethyl Almotriptan, has been used in the acute treatment of migraines for over 20 years. More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents . Future directions should involve better use of both preventative medicines and acute treatments such as the triptans, but also the development and introduction of new approaches .
Propiedades
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLLAFWGVDYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458497 | |
| Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didesmethyl Almotriptan | |
CAS RN |
181178-24-5 | |
| Record name | Didesmethyl almotriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDESMETHYL ALMOTRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA8PUR9UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



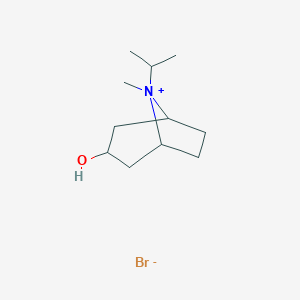
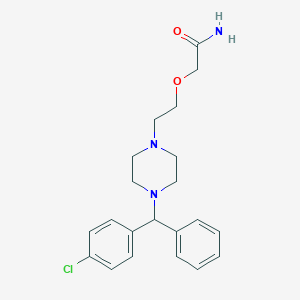
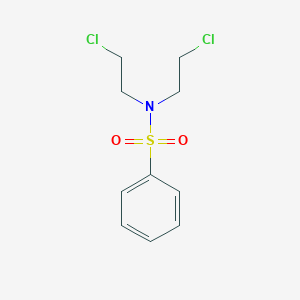
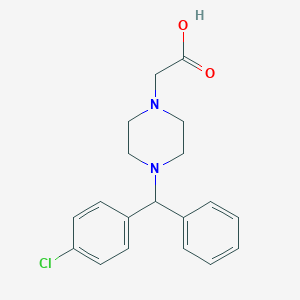
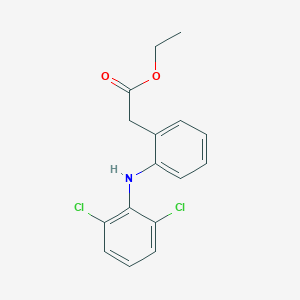

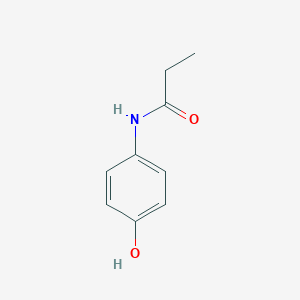
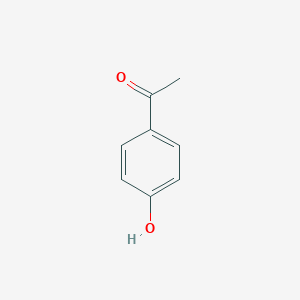
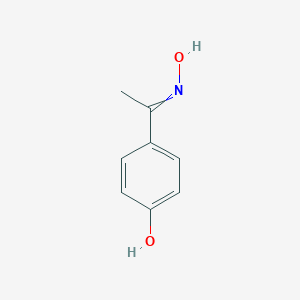
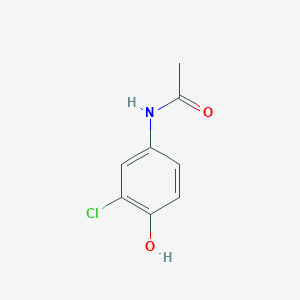
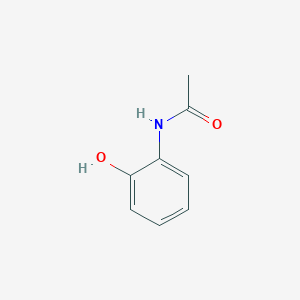
![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)

